H-Asp-phe-NH2

Descripción

Contextualization as a Dipeptide Amide in Peptide Chemistry

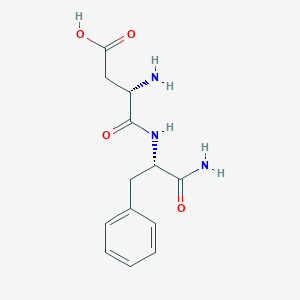

In the realm of peptide chemistry, H-Asp-Phe-NH2 is classified as a dipeptide amide. This means it consists of two amino acid residues, aspartic acid (Asp) and phenylalanine (Phe), linked by a peptide bond. ontosight.ai The "H-" at the beginning of its name indicates a free amine group at the N-terminus, while the "-NH2" at the end signifies a C-terminal amide, a modification of the typical carboxyl group found in amino acids. nih.gov

The presence of the C-terminal amide group significantly influences the molecule's chemical properties, including its hydrogen bonding capabilities. nih.gov X-ray diffraction studies have revealed that the C-terminal amide of this compound and similar peptides tends to form hydrogen bonds with neighboring groups, a behavior distinct from their unamidated counterparts which typically exhibit a linear molecular connection. nih.gov This difference in hydrogen bonding potential is a key structural feature that researchers investigate. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H17N3O4 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

| Sequence | DF-NH2 |

| Synonyms | L-α-Aspartyl-L-phenylalaninamide, Aspartyl-phenylalanine amide |

Data sourced from PubChem CID 7016047. nih.gov

Significance as a Fundamental Building Block in Peptide Synthesis Research

This compound serves as a crucial building block in the field of peptide synthesis. Its structure is a common starting point or intermediate in the creation of more complex peptide chains. The synthesis of peptides often involves a stepwise elongation process, and dipeptides like this compound can be efficiently coupled to other amino acids or peptide fragments. ajol.info

Research has demonstrated various methods for peptide synthesis where this compound or its derivatives are utilized. For instance, enzymatic synthesis has been employed to create fragments of larger peptides, such as cholecystokinin (B1591339) (CCK), where this compound is a key component. pnas.orgbiocrick.com Solid-phase peptide synthesis (SPPS) is another common technique where protected forms of aspartic acid and phenylalanine are sequentially added to a resin, ultimately yielding the desired peptide amide after cleavage. acs.orgnih.gov The choice of protecting groups and coupling reagents is critical to avoid side reactions like aspartimide formation, a known challenge in Fmoc-based SPPS involving aspartic acid. nih.gov

Role as a Constituent Motif in Biologically Active Peptides and Their Analogues

The this compound motif is a recurring structural element in a number of biologically active peptides and their synthetic analogues. pnas.orgbiosynth.com This dipeptide amide sequence can be critical for the biological function of the larger peptide.

One of the most well-documented examples is its presence as the C-terminal end of cholecystokinin octapeptide (CCK-8). pnas.org CCK-8 is a hormone that plays a role in stimulating pancreatic enzyme secretion and gallbladder contraction. pnas.org The full sequence of CCK-8 is H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. pnas.org

Furthermore, the Asp-Phe amide structure is found in analogues of other bioactive molecules. For example, it is described as a carboxy terminal amide of angiotensin, a peptide hormone. biosynth.com Researchers also synthesize and study analogues of naturally occurring peptides to investigate structure-activity relationships, improve metabolic stability, and enhance cell permeability. acs.orgrsc.org By incorporating or modifying the this compound motif, scientists can develop novel peptidomimetics with potentially enhanced therapeutic properties. rsc.org Studies on peptides containing the Asp-Phe-NH2 sequence have also explored their effects on physiological processes such as human platelet aggregation. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-9(7-11(17)18)13(20)16-10(12(15)19)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H2,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAUJSXYKQJSSO-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for H Asp Phe Nh2 and Its Derivatives

Chemical Synthesis Approaches for H-Asp-Phe-NH2

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for synthesizing peptides, including this compound, by assembling the peptide chain on an insoluble polymer support. biosynth.com This technique simplifies the purification process as excess reagents and byproducts can be washed away after each step. biosynth.com

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is a popular choice for SPPS due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. thermofisher.compeptide.com The Fmoc group is stable under acidic conditions used for side-chain deprotection and cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). thermofisher.commasterorganicchemistry.com This orthogonality allows for the selective deprotection of the N-terminus at each coupling step without affecting the side-chain protecting groups or the linkage to the solid support. iris-biotech.demasterorganicchemistry.com

The general cycle for SPPS using Fmoc chemistry involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain attached to the resin using a piperidine solution. uci.edu

Activation and Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free N-terminus of the resin-bound peptide. uci.edu

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. youtube.com

This cycle is repeated until the desired peptide sequence is assembled.

To obtain a C-terminal peptide amide like this compound, a specific type of resin with an appropriate linker is required. Acid-labile linkers are commonly employed in Fmoc-based SPPS for the synthesis of peptide amides. nih.gov These linkers are stable to the basic conditions used for Fmoc group removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), in the final step to release the peptide amide from the solid support. biosynth.comnih.gov

Several acid-labile linkers are suitable for this purpose:

Rink Amide Linker: This linker is widely used and is cleaved by TFA to yield a C-terminal amide. nih.gov

Sieber Amide Linker: This linker is also acid-labile and allows for the release of the peptide amide under mild acidic conditions. biosynth.com

PAL (Peptide Amide Linker): The PAL linker is another acid-sensitive handle that generates a C-terminal amide upon cleavage with TFA. biosynth.com

Safety-Catch Acid-Labile (SCAL) Linkers: These linkers offer an additional layer of control. They are stable to both acidic and basic conditions used during SPPS and require an activation step (e.g., reduction) before they become labile to acid cleavage, affording the peptide amide. iris-biotech.deresearchgate.net

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents. A variety of coupling reagents are available, often used in conjunction with additives to improve efficiency and minimize side reactions like racemization. peptide.com

| Coupling Reagent Class | Examples | Notes |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Often used with additives like HOBt or HOAt to suppress racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient coupling reagents. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Very popular due to their high reactivity and ability to minimize racemization. uci.edupeptide.com |

The selection of the solid support (resin) is also crucial for a successful synthesis. The resin must be compatible with the synthesis chemistry and swell appropriately in the solvents used to allow for efficient diffusion of reagents. biosynth.com Polystyrene-based resins, often copolymerized with polyethylene (B3416737) glycol (PEG), are commonly used. biosynth.com For the synthesis of this compound, a resin functionalized with an acid-labile amide linker, such as a Rink Amide or Sieber Amide resin, would be the appropriate choice. biosynth.compeptide.com

Considerations for Acid-Labile Anchoring Linkages in C-terminal Amidation.

Solution-Phase Peptide Synthesis Methods

Before the advent of SPPS, peptides were synthesized in solution. Solution-phase synthesis involves carrying out all reactions in a homogeneous liquid phase, with purification of the intermediate peptide after each coupling step. chemistryviews.org While this method can be more labor-intensive and require more complex purification techniques compared to SPPS, it remains a viable option, particularly for large-scale synthesis. chemistryviews.orggoogle.com

The synthesis of this compound in solution would typically involve:

Protection of the N-terminus of L-aspartic acid and the C-terminus of L-phenylalanine (as an amide).

Activation of the free carboxyl group of the protected L-aspartic acid.

Coupling of the two protected amino acids.

Removal of the protecting groups to yield the final dipeptide amide.

A common approach involves reacting an N-protected L-aspartic anhydride (B1165640) with L-phenylalanine methyl ester, followed by hydrolysis of the ester and removal of the N-protecting group. google.com However, this can lead to the formation of the undesired β-isomer. wikipedia.org

Strategic Use of Protecting Groups for Side Chains and Terminal Functions

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the various functional groups of the amino acids. google.comlibretexts.org The choice of protecting groups must be orthogonal, meaning that one type of protecting group can be removed without affecting others. masterorganicchemistry.com

For the synthesis of this compound, the following protecting groups are relevant:

Nα-Amino Group Protection: In Fmoc-based SPPS, the Fmoc group is used for temporary protection of the alpha-amino group. thermofisher.com In Boc-based strategies, the tert-butoxycarbonyl (Boc) group is used, which is removed by moderate acids like TFA. thermofisher.com Other protecting groups like the benzyloxycarbonyl (Z or Cbz) group, which is removed by hydrogenation, are also used, particularly in solution-phase synthesis. masterorganicchemistry.com

C-Terminal Protection: In solution-phase synthesis, the C-terminal carboxyl group is often protected as an ester, such as a methyl or benzyl (B1604629) ester, to prevent it from reacting. libretexts.org For the synthesis of this compound, the C-terminus is an amide, which itself can be considered a protected form of the carboxylic acid during the coupling step. In SPPS, the linker to the solid support serves as the C-terminal protecting group. biosynth.com

Side Chain Protection: The side chain of aspartic acid contains a carboxylic acid group that must be protected to prevent it from participating in the coupling reaction. In the Fmoc/tBu strategy, an acid-labile protecting group like a tert-butyl (tBu) ester is typically used for the aspartic acid side chain. thermofisher.com Phenylalanine's side chain is generally non-reactive and does not require protection.

| Functional Group | Protecting Group (Fmoc Strategy) | Deprotection Condition |

| Nα-Amino | Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF thermofisher.com |

| Aspartic Acid Side Chain (β-carboxyl) | tBu (tert-butyl) | Trifluoroacetic Acid (TFA) thermofisher.com |

| C-Terminal Amide | Rink Amide, Sieber, or PAL linker on resin | Trifluoroacetic Acid (TFA) biosynth.com |

The successful synthesis of this compound relies on the careful orchestration of these protecting group strategies in conjunction with the chosen synthesis methodology.

Chemo-Enzymatic Synthesis of this compound and its Analogues

The chemo-enzymatic approach to synthesizing the dipeptide amide this compound, a core component of various biologically active molecules, leverages the specificity and efficiency of enzymes to form peptide bonds under mild conditions. This strategy circumvents many challenges associated with purely chemical synthesis, such as the need for extensive protection-deprotection steps and the risk of racemization. nih.gov Proteases, enzymes that naturally hydrolyze peptide bonds, can be employed in reverse to catalyze their formation. This process, known as reverse proteolysis or kinetically or thermodynamically controlled synthesis, is a cornerstone of green chemistry in peptide production. nih.govmdpi.com The industrial synthesis of the aspartame (B1666099) precursor, a closely related dipeptide ester, is a prime example of a large-scale, commercially successful chemo-enzymatic process utilizing the enzyme thermolysin. nih.govresearchgate.net

Enzyme Catalysis in Peptide Bond Formation

The formation of the peptide bond between aspartic acid and phenylalanine can be catalyzed by several proteases. The choice of enzyme is critical, as its inherent specificity dictates the selection of substrates, including the necessary protecting groups on the amino and carboxyl termini. Key enzymes explored for this purpose include thermolysin, α-chymotrypsin, and papain.

Thermolysin, a thermostable metalloproteinase from Bacillus thermoproteolyticus, is the most extensively studied and commercially utilized enzyme for synthesizing the aspartame precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-APM). nih.govkoreascience.kr The enzyme requires a zinc ion for its catalytic activity and calcium ions for structural stability. wikipedia.org Its catalytic mechanism involves the zinc ion acting as a Lewis acid to attack the carbonyl oxygen of the scissile bond. pnas.org

In the synthesis reaction, thermolysin catalyzes the condensation of an N-protected L-aspartic acid derivative (the carboxyl component) and an L-phenylalanine C-terminal derivative (the amine component). koreascience.kr The enzyme exhibits a strong preference for hydrophobic amino acids, such as phenylalanine, at the P1' position (the amino acid residue contributing the amino group to the new peptide bond). nih.govchinesechemsoc.org This specificity makes it highly suitable for the Asp-Phe linkage. The reaction equilibrium is effectively shifted toward synthesis by the precipitation of the product from the aqueous reaction medium, a key factor in achieving high yields. mdpi.comacs.org X-ray crystallography studies have provided detailed insights into the binding of substrates to thermolysin's active site, revealing an unexpected form of substrate inhibition that can affect reaction efficiency but also guiding strategies for optimization. nih.govacs.org

Table 1: Research Findings on Thermolysin-Catalyzed Synthesis of Aspartame Precursors

| Acyl Donor (Carboxyl Component) | Amine Component | Product | Key Finding | Reference |

|---|---|---|---|---|

| N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp) | L-phenylalanine methyl ester (L-PM) | Z-Asp-Phe-OMe (Z-APM) | The precipitation of the product Z-APM·L-PM salt drives the reaction equilibrium, enabling high yields. The enzyme is highly enantioselective for the L-isomer of phenylalanine methyl ester. | nih.gov, koreascience.kr |

| p-substituted phenylacetyl-Asp-OH | H-Phe-OMe | p-substituted phenylacetyl-Asp-Phe-OMe | The synthesis can be followed by a second enzymatic step (penicillin amidase) to deprotect the N-terminus, demonstrating a fully enzymatic pathway. | researchgate.net |

| Z-Asp | L-tyrosine methyl ester (L-Tyr-OMe) | Z-Asp-Tyr-OMe | Thermolysin can be used to synthesize aspartame analogs, although tyrosine derivatives can sometimes act as inappropriate acceptor nucleophiles. | ubc.ca, pnas.org |

α-Chymotrypsin, a serine protease, is another potent catalyst for peptide synthesis, demonstrating a strong specificity for aromatic amino acids like phenylalanine, tryptophan, and tyrosine at the P1 position (the residue donating the carboxyl group). While less common than thermolysin for aspartame-type synthesis, its utility has been demonstrated in various dipeptide and oligopeptide syntheses. rsc.orgcapes.gov.brnih.gov The synthesis is typically kinetically controlled, using an activated ester of the acyl donor. nih.gov

Research has shown that α-chymotrypsin can effectively catalyze the coupling of N-protected amino acid esters with amino acid amides or other peptide fragments. capes.gov.brnih.gov For instance, it was used to couple PhAc-Gly-Trp-Met-OCam with H-Asp(OMe)-Phe-NH2 to form a precursor of cholecystokinin-5 (CCK-5). biocrick.com The efficiency of α-chymotrypsin-catalyzed reactions can be significantly enhanced by optimizing reaction conditions, such as using biphasic solvent systems or conducting the synthesis in frozen aqueous solutions, which can lead to yields of up to 90%. nih.govtandfonline.com

Papain, a cysteine protease from Carica papaya, was one of the first enzymes used for protease-mediated peptide synthesis. nih.gov It possesses a broad endopeptidase activity and has been successfully employed in the synthesis of various peptide fragments. mdpi.comnih.gov Papain's catalytic mechanism involves a cysteine residue in the active site forming a thioacyl intermediate. mdpi.com

Its application in synthesizing Asp-Phe derivatives has been documented. One study reported the papain-mediated reaction of Boc-Met-OH with H-Asp(OBzl)-Phe-NH2 as part of a larger peptide synthesis. tandfonline.com Another investigation into the synthesis of cholecystokinin (B1591339) fragments used papain to couple Boc-Asp(Bzl)-OH and H-Tyr-N2H2Ph. pnas.org More recently, papain has been shown to efficiently catalyze dipeptide synthesis using specialized activating esters, such as guanidinophenyl (OGp) esters, which act as substrate mimetics and lead to high yields with minimal hydrolysis. ru.nl

α-Chymotrypsin-Catalyzed Transformations.

Optimization of Enzymatic Reaction Conditions (e.g., solvent systems, pH, temperature)

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of enzymatic peptide synthesis, primarily by shifting the reaction equilibrium away from hydrolysis and towards condensation. ubc.canih.gov

Solvent Systems: The use of organic solvents is a prevalent strategy. koreascience.kr Biphasic systems, where the enzyme resides in a minimal aqueous phase and the substrates and products partition into an organic phase (like ethyl acetate), can drive the reaction forward and simplify product recovery. koreascience.krresearchgate.net Water-miscible organic co-solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are also used. tandfonline.com For α-chymotrypsin, dipeptide synthesis in an acetonitrile-water mixture showed a maximum yield at a low water content of 6%. tandfonline.com More novel media like ionic liquids and supercritical carbon dioxide have also proven effective, with thermolysin-catalyzed aspartame precursor synthesis achieving a 95% yield in an ionic liquid containing just 5% water. nih.govresearchgate.net

pH: The pH of the aqueous phase is a critical factor influencing the ionization state of both the enzyme's active site residues and the substrates' amino and carboxyl groups. nih.gov For thermolysin, the optimal pH for synthesis is typically in the neutral to slightly acidic range (pH 5.5–7.5). koreascience.krubc.ca In contrast, α-chymotrypsin-catalyzed aminolysis is favored under alkaline conditions (pH ~9), which ensures the deprotonated state of the nucleophilic amine. nih.govnih.gov

Temperature: Reaction temperature affects enzyme stability and reaction kinetics. While thermolysin is by definition thermostable and reactions are often run at elevated temperatures like 40-50°C to increase rates koreascience.krubc.ca, lower temperatures can be beneficial for other enzymes. For α-chymotrypsin, conducting the synthesis in frozen aqueous solutions (e.g., -20°C to -24°C) has been shown to dramatically increase peptide yields by suppressing the competing hydrolysis reaction. nih.gov

Table 2: Optimization of Reaction Conditions for Enzymatic Dipeptide Synthesis

| Enzyme | Parameter Optimized | Optimal Condition | Result | Reference |

|---|---|---|---|---|

| Thermolysin | pH | 5.5 | Highest conversion yield for Z-APM synthesis in saturated ethyl acetate. | koreascience.kr |

| Thermolysin | Solvent | 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) with 5% (v/v) water | 95% yield of Z-aspartame. | nih.gov |

| α-Chymotrypsin | Temperature | -24°C (frozen aqueous solution) | Yield increased up to 90% for a dipeptide synthesis. | nih.gov |

| α-Chymotrypsin | pH | 8.98 | Predicted yield of 98.0% and actual yield of 95.1% for N-Ac-Phe-Gly-NH2. | nih.gov |

Design and Synthesis of Modified this compound Derivatives for Research Applications

The rational design and synthesis of modified this compound derivatives are crucial for probing the molecular interactions that govern their biological effects. By systematically altering the structure of the parent dipeptide, researchers can gain insights into the pharmacophore and develop analogues with improved characteristics. Key strategies include the incorporation of unnatural stereoisomers and the introduction of backbone modifications to restrict conformational flexibility.

Incorporation of Stereoisomers (e.g., D-amino acids)

The stereochemistry of the constituent amino acids is a critical determinant of the biological and sensory properties of this compound and its analogues. Aspartame itself is composed of L-aspartic acid and the methyl ester of L-phenylalanine. vaia.comnih.gov The specific spatial arrangement of these L-L stereoisomers is essential for its characteristic sweet taste; other stereoisomers, such as the L-D, D-L, and D-D forms, are reported to be bitter rather than sweet. researchgate.net

This strict stereochemical requirement highlights the chiral discrimination of the sweet taste receptor. biorxiv.org Research into derivatives has consistently shown that altering the natural L-configuration often leads to a dramatic loss of the desired activity.

Enzymatic synthesis methods for aspartame precursors have demonstrated high enantioselectivity. For instance, the protease thermolysin effectively catalyzes the condensation of carbobenzoxy-L-aspartic acid and L-phenylalanine methyl ester from a racemic mixture of the latter. acs.orgnih.gov Interestingly, while the enzyme can bind both enantiomers of carbobenzoxy-aspartic acid, the D-enantiomer acts as an inhibitor of the reaction. acs.orgnih.gov

Studies on more complex derivatives have reinforced the importance of stereochemistry. In the development of silicon-containing analogues of aspartame and neotame (B1678184), a series of dipeptides were synthesized using enantiopure silicon-containing α-amino acids. The results showed a clear stereochemical preference. The (S,R)-dipeptides were identified as potent artificial sweeteners, whereas their corresponding diastereomers tasted bitter. researchgate.netacs.org

| Compound | Stereochemistry | Taste Profile | Relative Sweetness (vs. Sucrose) |

| Silicon-containing aspartame analogue | (S,R) | Sweet | ~50x |

| Silicon-containing aspartame analogue | (S,S) | Bitter | Not applicable |

| Silicon-containing neotame analogue | (S,R) | Sweet | ~600x |

| Silicon-containing neotame analogue | (S,S) | Bitter | Not applicable |

| Interactive Table: Click on headers to sort. Data sourced from research on silicon-containing dipeptidic analogues. researchgate.netacs.org |

Similarly, the synthesis of analogues incorporating homo-β-amino acids explored the use of both L- and D-isomers. The synthesis of NH2-homo-β-(L or D)-Asp-L-Phe-OMe was reported as part of an investigation into backbone extensions. sci-hub.se While not always focused on taste, research on other bioactive peptides, such as endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), has shown that the natural L-configuration is typically the most suitable for high-affinity receptor binding. researchgate.net

Backbone Modifications and Conformational Constraints

Modifying the dipeptide backbone is another key strategy to study SAR and improve properties like metabolic stability. These modifications can range from simple alterations of the peptide bond to the introduction of rigid structural elements that limit the molecule's conformational freedom.

Research has shown that the integrity of the amide bond between the aspartyl and phenylalanyl residues is crucial for the sweet taste of aspartame. Analogues where the peptide bond was methylated, replaced with an ester linkage, or reversed (retro-inverso modification) all resulted in a loss of sweetness. nih.govacs.org This suggests that the specific steric, electronic, and directional features of the amide bond are essential for interaction with the sweet taste receptor. nih.gov

Another approach involves lengthening the peptide skeleton through the insertion of additional methylene (B1212753) groups, creating homo-β-amino acid residues. A study involving the synthesis of such analogues of aspartame yielded insightful results. sci-hub.se

Lengthening at the N-terminus: When a methylene group was inserted into the backbone of the aspartic acid residue (NH2-homo-β-L-Asp-L-Phe-OMe), the resulting compound was tasteless, indicating a drastic loss of sweetness. sci-hub.se

Lengthening at the C-terminus: In contrast, when the backbone of the phenylalanine residue was extended (NH2-L-Asp-homo-β-L-Phe-OMe), the sweet taste was partially maintained. sci-hub.se

This demonstrates that the spatial distance and relative orientation of the key functional groups are finely tuned for activity.

| Modified Dipeptide Analogue | Modification Site | Taste Outcome |

| NH2-homo-β-L-Asp-L-Phe-OMe | L-Asp residue | Tasteless |

| NH2-L-Asp-homo-β-L-Phe-OMe | L-Phe residue | Partially sweet |

| NH2-L-Asp-homo-β-L-Phg-OMe | L-Phe residue | Partially sweet |

| Interactive Table: Click on headers to sort. Data sourced from research on dipeptide taste ligands containing homo-β-amino acid residues. sci-hub.se |

To further probe the bioactive conformation, researchers introduce conformational constraints. This involves designing and synthesizing analogues where the rotational freedom around certain bonds is restricted. Methodologies developed for other peptides are applicable here, including the creation of cyclic structures or the incorporation of rigid moieties. For example, local constraints can be introduced via peptide backbone methylation or the preparation of cyclized analogues based on structures like pyrrolidine. acs.orgnih.gov Such rigidification has been shown to improve metabolic stability and intestinal permeability in other dipeptide series, such as H-Phe-Phe-NH2 analogues. acs.orgnih.gov The synthesis of cyclic dipeptides containing 5-, 6-, and 7-membered lactam rings has also been explored as a way to create conformationally constrained structures for incorporation into larger peptides. nih.govnih.gov These strategies provide powerful tools for locking the dipeptide into specific shapes, allowing for a more precise mapping of the conformational requirements for biological activity.

Enzymatic and Biochemical Roles of H Asp Phe Nh2 in Peptide Research

The dipeptide L-Aspartyl-L-phenylalanine amide (H-Asp-Phe-NH2) holds a significant position in biochemical and enzymatic research, primarily due to its structural role as a C-terminal motif in various bioactive peptides and its utility as a building block in synthetic peptide chemistry. Its investigation provides insights into enzyme specificity, peptide metabolism, and the structure-activity relationships of critical neuropeptides and hormones.

Q & A

Q. What are the established protocols for synthesizing H-Asp-Phe-NH₂, and how can purity be validated?

Q. How is H-Asp-Phe-NH₂ characterized for stability under physiological conditions?

- Methodological Answer : Conduct stability assays in simulated biological buffers (e.g., PBS at pH 7.4, 37°C). Monitor degradation over 24–72 hours using RP-HPLC and MS. Include controls for oxidation (e.g., HO exposure) and enzymatic hydrolysis (e.g., pepsin at gastric pH) . Calculate half-life () and degradation kinetics to inform in vivo applicability.

Advanced Research Questions

Q. How can contradictory data on H-Asp-Phe-NH₂’s receptor-binding affinity be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., SPR vs. ITC) or buffer conditions (e.g., ionic strength affecting electrostatic interactions). Perform side-by-side comparisons using standardized protocols:

Use SPR (surface plasmon resonance) for real-time kinetics (, ).

Validate with ITC (isothermal titration calorimetry) for thermodynamic parameters (, ).

Control for batch-to-batch peptide variability via stringent QC (e.g., CD spectroscopy for secondary structure) .

Example Workflow :

![Data Reconciliation Workflow]

Q. What experimental designs optimize H-Asp-Phe-NH₂’s bioavailability in pharmacokinetic studies?

- Methodological Answer : Employ a tiered approach:

- In silico modeling : Predict logP, solubility, and membrane permeability via tools like Schrödinger’s QikProp.

- In vitro assays : Caco-2 cell monolayers for permeability; liver microsomes for metabolic stability.

- In vivo testing : Use radiolabeled C-H-Asp-Phe-NH₂ in rodent models, with LC-MS/MS for plasma/tissue quantification.

Address interspecies variability by cross-referencing humanized mouse models and ex vivo human tissue samples .

Q. How should researchers design studies to investigate H-Asp-Phe-NH₂’s role in multi-component signaling pathways?

- Methodological Answer : Use systems biology approaches:

Network analysis : Map peptide interactions via STRING or KEGG databases.

Knockdown/knockout models : CRISPR-Cas9 editing of putative receptor genes (e.g., GPCRs).

Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream effectors.

Validate findings with orthogonal methods (e.g., co-immunoprecipitation for protein complexes) .

Methodological and Reproducibility Considerations

Q. What strategies ensure reproducibility in H-Asp-Phe-NH₂ synthesis across labs?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Q. How can researchers address batch variability in H-Asp-Phe-NH₂ for longitudinal studies?

- Methodological Answer : Implement quality-by-design (QbD) frameworks:

- Define critical quality attributes (CQAs): Purity, enantiomeric excess, endotoxin levels.

- Use design-of-experiments (DoE) to optimize synthesis parameters (e.g., coupling time, temperature).

- Store batches under inert gas (argon) at -80°C to prevent oxidation/hydrolysis .

Data Presentation and Publication Standards

Q. What are the minimal data requirements for publishing H-Asp-Phe-NH₂ research?

- Methodological Answer : Follow Analytical Chemistry guidelines:

- Materials : Vendor, catalog number, purity for all reagents.

- Methods : Detailed protocols for synthesis, purification, and characterization.

- Data Availability : Deposition of raw spectra, chromatograms, and kinetic datasets in repositories like ChemRxiv or Figshare .

Example Table for Spectral Data :

| Technique | Key Peaks | Interpretation |

|---|---|---|

| H NMR | 7.2–7.4 ppm (aromatic H) | Phe residue confirmed |

| ESI-MS | [M+H] = 294.3 | Matches theoretical mass |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.